

Delphinidin 3-glucoside chloride vehicle control optimization DMSO concentration

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Compound Focus: Delphinidin 3-glucoside chloride

CAS No.: 6906-38-3

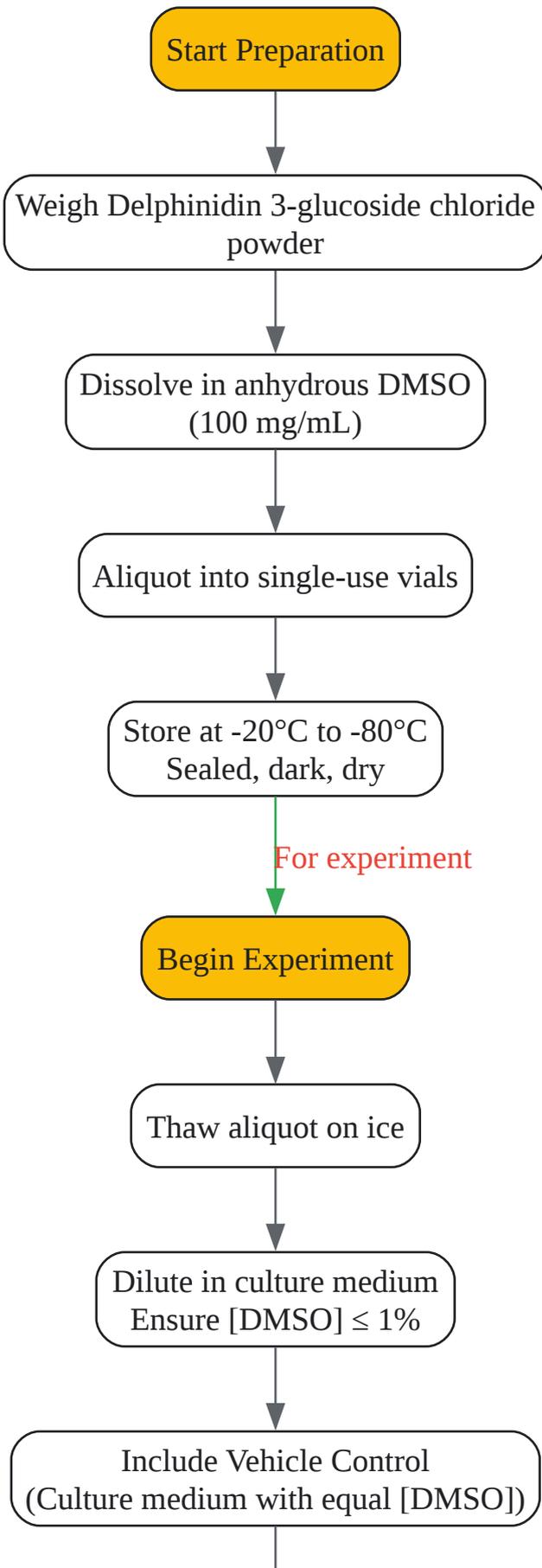
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Stock Solution Preparation Guide

Parameter	Recommended Value	Context & Additional Notes
Stock Solvent [1]	DMSO	Anhydrous, cell culture grade.
Stock Concentration [1]	100 mg/mL	Equivalent to ~200 mM. This is a standard, highly concentrated stock.
Final DMSO Concentration in Cell Culture [2] [3]	≤ 1% (v/v)	A common and well-tolerated concentration for <i>in vitro</i> assays.
Storage Conditions [1] [2]	-20°C to -80°C, sealed, protected from light and moisture	Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation [2].

The following workflow outlines the recommended procedure for preparing and using the stock solution, integrating key steps to ensure stability and experimental validity.





Treat cells and incubate

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Detailed Experimental Protocols

To ensure your results are reliable and reproducible, here are detailed methodologies for key experiments, including the critical vehicle control.

Cell Viability Assay (e.g., MTT Assay)

This protocol is adapted from general cell viability principles and specific anthocyanin research [2].

- **Seed cells** in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- **Prepare Treatments:**
 - **Test Group:** Dilute the DMSO stock of **Delphinidin 3-glucoside chloride** in culture medium to the desired final concentrations (e.g., 30-100 μ M). Ensure the final DMSO concentration does not exceed 1% [2].
 - **Vehicle Control Group:** Culture medium containing the same volume of DMSO as your highest test concentration. **This is essential** to rule out effects caused by the solvent itself.
 - **Blank/Untreated Control:** Culture medium only.
- **Treat cells** by replacing the medium with the prepared solutions. Incubate for the desired time (e.g., 24 hours) [1].
- **Add MTT reagent** (e.g., 0.5 mg/mL) and incubate for 1-4 hours at 37°C.
- **Solubilize formazan crystals** by removing the medium and adding DMSO.
- **Measure absorbance** at 550-570 nm. Cell viability is expressed as a percentage of the vehicle control.

Western Blot Analysis

This protocol is based on methods used to study the mechanism of Delphinidin 3-glucoside [1] [4].

- **Seed cells** in 6-well plates (e.g., 0.5×10^6 cells/well) and allow to adhere.

- **Treat cells** with Delphinidin 3-glucoside (diluted from DMSO stock) and the vehicle control for the required time (e.g., 24 hours).
- **Lyse cells** on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Quantify protein** concentration using a BCA or Bradford assay.
- **Separate proteins** by SDS-PAGE and transfer to a PVDF membrane.
- **Block membrane** with 5% non-fat milk for 1 hour.
- **Incubate with primary antibodies** (e.g., against p-AKT, IRF1, Bax, Bcl-2, caspase-3) overnight at 4°C.
- **Incubate with HRP-conjugated secondary antibody** for 1 hour at room temperature.
- **Detect signals** using enhanced chemiluminescence (ECL) reagent and visualize.

Frequently Asked Questions

What is the maximum safe concentration of DMSO for my cell lines? While $\leq 1\%$ (v/v) is generally safe for most mammalian cell lines [2] [3], this can vary. It is critical to empirically determine the tolerance of your specific cell line by running a vehicle control curve (e.g., 0.1%, 0.5%, 1% DMSO) alongside a viability assay.

My Delphinidin 3-glucoside solution has changed color or precipitated. What should I do? Anthocyanins are sensitive to light, oxygen, and pH. **Do not use the solution.** Color change suggests degradation, and precipitation indicates instability. Always prepare fresh aliquots, protect stocks from light and moisture, and avoid repeated freeze-thaw cycles. Consider storing aliquots under inert gas [2].

The biological activity of my compound seems low or inconsistent. What could be wrong?

- **Verify Solvent Concentration:** Confirm that the final DMSO concentration in all assays is $\leq 1\%$ and is identical in both treatment and vehicle control groups.
- **Check Compound Stability:** Ensure proper storage conditions and use a fresh aliquot. Exposure to light or repeated freezing/thawing can degrade the compound.
- **Confirm Stock Concentration:** Ensure your stock solution was prepared accurately and is fully dissolved.

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